1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide
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Overview
Description
1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step usually involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under suitable conditions.
Attachment of the 4-methylbenzoyl group: This can be done through acylation reactions using 4-methylbenzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carboxamide group to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the piperidine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinecarboxamide derivatives: Compounds with similar structures but different substituents on the piperidine ring or benzoyl group.
Benzoylpiperidine derivatives: Compounds with a benzoyl group attached to a piperidine ring.
Uniqueness
1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H27N3O2 |
---|---|
Molecular Weight |
329.4g/mol |
IUPAC Name |
1-(4-methylbenzoyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H27N3O2/c1-15-5-7-16(8-6-15)17(23)21-13-9-19(10-14-21,18(20)24)22-11-3-2-4-12-22/h5-8H,2-4,9-14H2,1H3,(H2,20,24) |
InChI Key |
VCLMSTUJXLJZTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
Origin of Product |
United States |
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